molecular formula C10H7N3O4 B7829179 4-(4H-1,2,4-triazol-4-yl)benzene-1,2-dicarboxylic acid

4-(4H-1,2,4-triazol-4-yl)benzene-1,2-dicarboxylic acid

Cat. No.: B7829179
M. Wt: 233.18 g/mol
InChI Key: YKNDMJGRJBXXCM-UHFFFAOYSA-N
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Description

4-(4H-1,2,4-triazol-4-yl)benzene-1,2-dicarboxylic acid is a chemical compound that features a triazole ring attached to a phthalic acid moiety. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. The presence of the triazole ring imparts unique chemical properties to the compound, making it a valuable intermediate in the synthesis of various coordination polymers and other functional materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4H-1,2,4-triazol-4-yl)benzene-1,2-dicarboxylic acid typically involves the reaction of phthalic acid with a triazole derivative under specific conditions. One common method involves the use of sodium hypochlorite as an oxidizing agent to facilitate the formation of the triazole ring . The reaction is carried out under controlled temperature and pH conditions to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The compound is then purified through crystallization or other separation techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

4-(4H-1,2,4-triazol-4-yl)benzene-1,2-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like sodium hypochlorite, reducing agents such as hydrogen gas or metal hydrides, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring can lead to the formation of triazole oxides, while substitution reactions can yield a variety of functionalized derivatives .

Mechanism of Action

The mechanism of action of 4-(4H-1,2,4-triazol-4-yl)benzene-1,2-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The triazole ring can coordinate with metal ions, forming stable complexes that exhibit unique properties. These complexes can interact with biological molecules, leading to various biological effects. For example, in cancer treatment, the compound may inhibit specific enzymes or pathways involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4H-1,2,4-triazol-4-yl)benzene-1,2-dicarboxylic acid is unique due to its specific structural arrangement, which combines the properties of both the triazole ring and the phthalic acid moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various applications. Compared to similar compounds, it offers a unique balance of stability, reactivity, and biological efficacy .

Properties

IUPAC Name

4-(1,2,4-triazol-4-yl)phthalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O4/c14-9(15)7-2-1-6(3-8(7)10(16)17)13-4-11-12-5-13/h1-5H,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKNDMJGRJBXXCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C=NN=C2)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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